

An In-depth Technical Guide to the Physical Properties of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)pyridine-2-carbonitrile

Cat. No.: B056254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated pyridines are a pivotal class of heterocyclic compounds, extensively utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The position and number of bromine substituents on the pyridine ring profoundly influence the physicochemical properties of these molecules, thereby impacting their reactivity, bioavailability, and suitability for various applications. This technical guide provides a comprehensive overview of the core physical properties of a range of brominated pyridine compounds, including melting and boiling points, solubility, and acidity (pKa). Detailed experimental protocols for the determination of these properties are provided, alongside spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) to aid in compound identification and characterization. This document aims to serve as an essential resource for researchers and professionals engaged in the development and application of brominated pyridine derivatives.

Introduction

The introduction of one or more bromine atoms to the pyridine ring results in a diverse family of compounds with a wide spectrum of physical and chemical characteristics. The high electronegativity and steric bulk of bromine, combined with its ability to participate in halogen bonding and as a leaving group in cross-coupling reactions, make brominated pyridines highly

valuable synthons. Understanding their fundamental physical properties is a prerequisite for their effective use in synthetic chemistry and drug design. This guide systematically presents these properties, with a focus on providing practical, comparative data and standardized experimental methodologies.

Physical Properties of Monobrominated Pyridines

The position of a single bromine atom on the pyridine ring significantly alters the physical properties of the parent molecule. The following tables summarize the key physical data for 2-, 3-, and 4-bromopyridine.

Table 1: General Physical Properties of Monobrominated Pyridines

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
2-Bromopyridine	C ₅ H ₄ BrN	158.00	Colorless to pale brown liquid[1]
3-Bromopyridine	C ₅ H ₄ BrN	158.00	Colorless liquid[2]
4-Bromopyridine	C ₅ H ₄ BrN	158.00	White to light yellow crystalline powder

Table 2: Thermal and Density Properties of Monobrominated Pyridines

Compound	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 25°C)
2-Bromopyridine	-40.1[3]	192-194[1][4][5]	1.657[1]
3-Bromopyridine	-27[6]	172-174[6]	1.617[6]
4-Bromopyridine	53-56	-	-

Table 3: Acidity and Solubility of Monobrominated Pyridines

Compound	pKa of Conjugate Acid	Water Solubility	Organic Solvent Solubility
2-Bromopyridine	0.71[1]	Slightly miscible[1][2]	Miscible with ethanol, ether, benzene, pyridine[7]
3-Bromopyridine	~2.84 (Predicted)	Data not readily available	Soluble in common organic solvents
4-Bromopyridine	~3.5 (Predicted)	Data not readily available	The hydrochloride salt is insoluble in organic solvents[8]

Table 4: Spectroscopic Data for 2-Bromopyridine

Technique	Key Data
¹ H NMR (CDCl ₃)	δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H)
¹³ C NMR (CDCl ₃)	δ 150.3, 142.4, 138.6, 128.4, 122.8
IR (Neat)	Characteristic peaks for C-H, C=C, and C=N stretching and bending
Mass Spec (EI)	Molecular ion peak at m/z 157/159

Table 5: Spectroscopic Data for 3-Bromopyridine

Technique	Key Data
¹ H NMR (dioxane)	δ 8.61 (d), 8.15 (d)
¹³ C NMR	Data not readily available
IR (Neat)	Characteristic peaks for C-H, C=C, and C=N stretching and bending
Mass Spec (EI)	Molecular ion peak at m/z 157/159

Physical Properties of Dibrominated Pyridines

The introduction of a second bromine atom further diversifies the physical properties of the pyridine core. The following tables provide a comparative summary of various dibromopyridine isomers.

Table 6: General Physical Properties of Dibrominated Pyridines

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
2,3-Dibromopyridine	<chem>C5H3Br2N</chem>	236.89	White to light yellow crystalline powder[9]
2,4-Dibromopyridine	<chem>C5H3Br2N</chem>	236.89	Solid
2,5-Dibromopyridine	<chem>C5H3Br2N</chem>	236.89	White to brown powder/crystal[10]
2,6-Dibromopyridine	<chem>C5H3Br2N</chem>	236.89	White to off-white crystalline powder[2]
3,5-Dibromopyridine	<chem>C5H3Br2N</chem>	236.89	Solid

Table 7: Thermal Properties of Dibrominated Pyridines

Compound	Melting Point (°C)	Boiling Point (°C)
2,3-Dibromopyridine	56-60[11]	-
2,4-Dibromopyridine	35-40	238
2,5-Dibromopyridine	92-95	235
2,6-Dibromopyridine	117-120[2]	249[2]
3,5-Dibromopyridine	110-115	-

Table 8: Acidity and Solubility of Dibrominated Pyridines

Compound	pKa of Conjugate Acid	Water Solubility	Organic Solvent Solubility
2,3-Dibromopyridine	Data not readily available	Slightly soluble[9]	Soluble in ethanol, ether, chloroform[9]
2,4-Dibromopyridine	Data not readily available	Data not readily available	Data not readily available
2,5-Dibromopyridine	Data not readily available	Data not readily available	Soluble in Methanol[10]
2,6-Dibromopyridine	-3.65 (Predicted)[10]	Insoluble[2]	Soluble in hot methanol, ethanol, dioxane, chloroform[2]
3,5-Dibromopyridine	Data not readily available	Insoluble	Soluble in Chloroform and Methanol[4]

Table 9: Spectroscopic Data for 2,6-Dibromopyridine

Technique	Key Data
¹ H NMR	Provides information about the hydrogen atoms in the molecule.[2]
¹³ C NMR	Reveals the carbon framework of the compound.[2]
IR	Shows characteristic vibrational frequencies of the functional groups.[2]
Mass Spec	Confirms the molecular weight of the molecule. [2]

Table 10: Spectroscopic Data for 3,5-Dibromopyridine

Technique	Key Data
¹ H NMR (CDCl ₃)	δ 8.606 (A), 8.008 (B)
¹³ C NMR	Available data indicates characteristic shifts for the pyridine ring carbons.
IR	The solid phase mid FTIR and FT-Raman spectra have been recorded.
Mass Spec	Data not readily available

Experimental Protocols

Accurate and reproducible determination of physical properties is crucial for chemical research and development. This section outlines standardized protocols for key physical property measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow range.

- Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer.
- Procedure:
 - Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[10]
 - Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
 - Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
 - Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

- Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (one end sealed), thermometer, rubber band.
- Procedure (Thiele Tube Method):
 - A small amount of the liquid is placed in a small test tube.
 - A capillary tube, sealed at one end, is placed open-end-down into the liquid.
 - The test tube is attached to a thermometer with a rubber band.
 - The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
 - The Thiele tube is heated gently. A stream of bubbles will emerge from the capillary tube.
 - Heating is stopped when a continuous stream of bubbles is observed.
 - The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Solubility Determination (Shake-Flask Method)

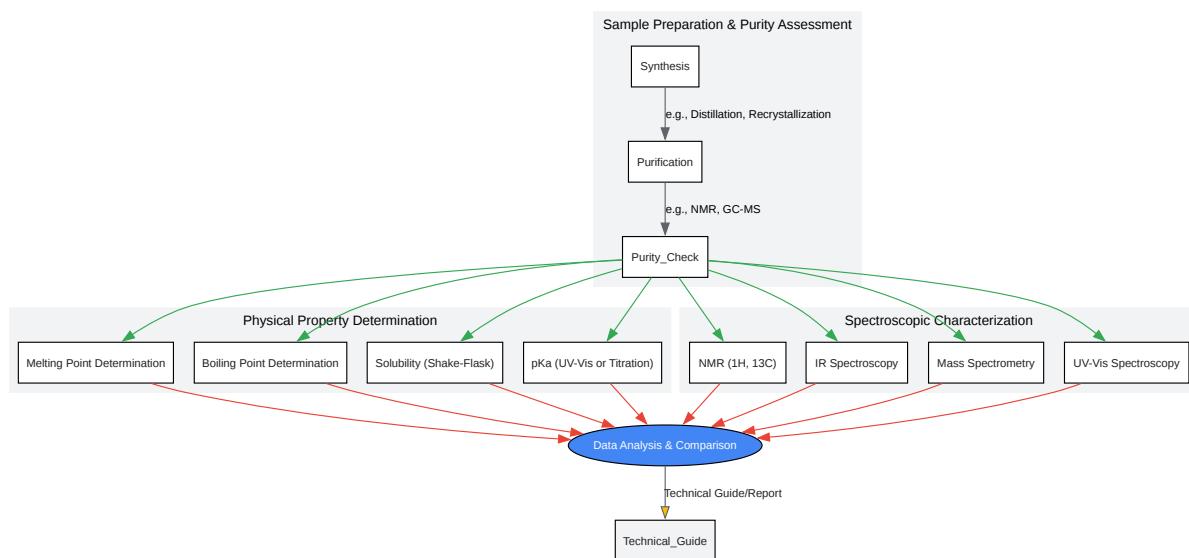
This method determines the equilibrium solubility of a compound in a given solvent.

- Apparatus: Glass vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, filtration apparatus (e.g., syringe filters), analytical balance, and a suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS).
- Procedure:
 - Preparation of a Saturated Solution: An excess amount of the solid brominated pyridine is added to a known volume of the solvent in a sealed vial to ensure that a saturated solution

is formed.[9]

- Equilibration: The vials are agitated in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-72 hours) to reach equilibrium.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration of the supernatant.
- Quantification: The concentration of the brominated pyridine in the clear filtrate is determined using a suitable analytical technique. A calibration curve with standards of known concentrations must be prepared.
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[9]

pKa Determination (UV-Vis Spectrophotometry)

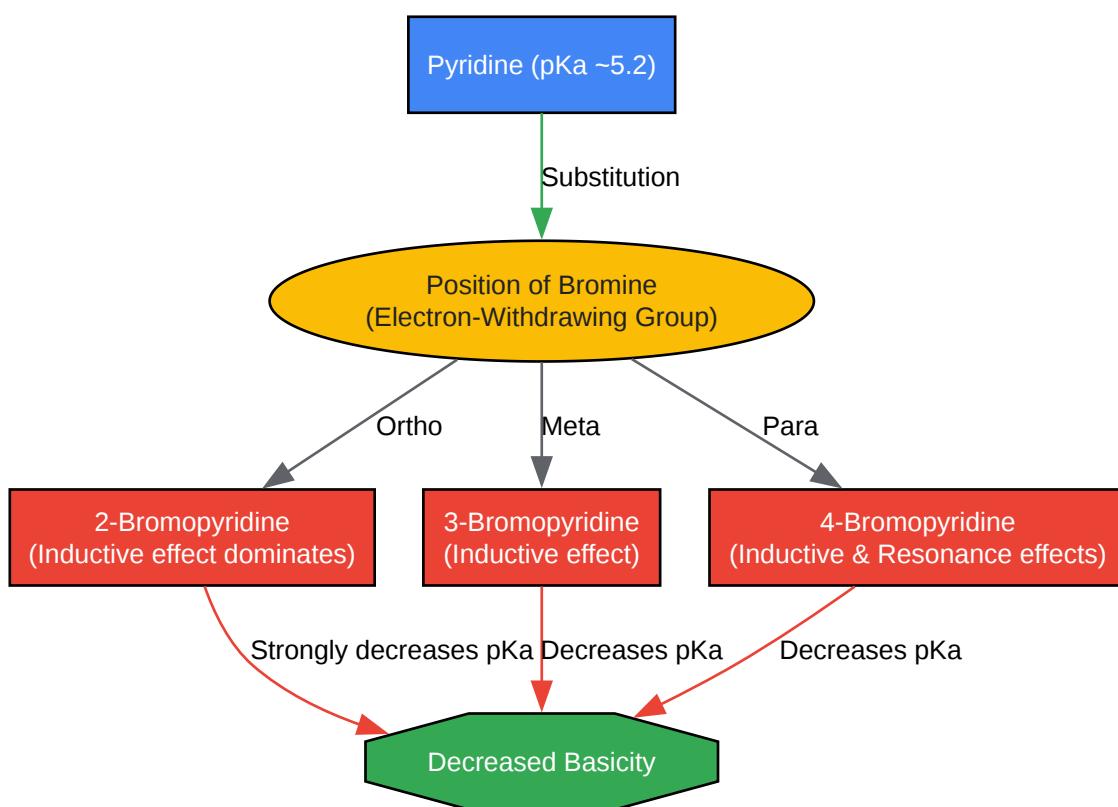

The pKa of the conjugate acid of a pyridine derivative can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.

- Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a set of buffers covering a wide pH range.
- Procedure:
 - Stock Solution Preparation: A stock solution of the brominated pyridine is prepared in a suitable solvent (e.g., methanol or DMSO).
 - Sample Preparation: A series of solutions are prepared by adding a small, constant volume of the stock solution to a series of buffers with known pH values.
 - Spectral Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
 - Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[1]

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the physical properties of a novel brominated pyridine compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Relationship Between Bromine Position and Basicity (pKa)

The position of the electron-withdrawing bromine atom on the pyridine ring influences the basicity of the nitrogen atom. This can be visualized as a logical relationship.

[Click to download full resolution via product page](#)

Caption: Influence of Bromine Position on Pyridine Basicity.

Conclusion

The physical properties of brominated pyridines are a direct consequence of the number and position of the bromine substituents. This guide has provided a consolidated resource of these properties for a range of mono- and di-brominated pyridines, offering a valuable tool for chemists in both academic and industrial settings. The detailed experimental protocols and spectroscopic data further enhance the utility of this document for the practical synthesis and

characterization of these important heterocyclic compounds. A thorough understanding of these fundamental properties will continue to underpin the development of novel molecules with tailored functions in medicine, agriculture, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. rsc.org [rsc.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 2,5-Dibromopyridine(624-28-2) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. enamine.net [enamine.net]
- 11. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Brominated Pyridine Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056254#physical-properties-of-brominated-pyridine-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com